BENGHE Foundational & Exploratory

Check Availability & Pricing

The Pharmacokinetics of RG7775: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RG7775

Cat. No.: B1150136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of RG7775
(also known as RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin. The
information presented is compiled from preclinical and clinical studies to support further
research and development of this compound.

Introduction

RG7775 is a pegylated, intravenous prodrug of idasanutlin (RG7388), a potent and selective
small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting this interaction in
cancer cells with wild-type TP53, idasanutlin can stabilize and activate the tumor suppressor
p53, leading to cell cycle arrest and apoptosis. RG7775 was developed to overcome the
pharmacokinetic variability and gastrointestinal toxicity observed with oral formulations of
idasanutlin.[2] Upon intravenous administration, RG7775 is rapidly and almost completely
converted by plasma esterases into the active compound, idasanutlin.[2][3][4][5]

Preclinical Pharmacokinetics

Initial preclinical evaluation of RG7775 was conducted in orthotopic mouse models of
neuroblastoma with wild-type TP53. These studies demonstrated a favorable pharmacokinetic
profile that supported intermittent dosing.[1]

Key Preclinical Findings

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1150136?utm_src=pdf-interest
https://www.benchchem.com/product/b1150136?utm_src=pdf-body
https://www.benchchem.com/product/b1150136?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6491995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497671/
https://pubmed.ncbi.nlm.nih.gov/31734832/
https://www.benchchem.com/product/b1150136?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497671/
https://www.benchchem.com/product/b1150136?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497671/
https://pubmed.ncbi.nlm.nih.gov/31734832/
https://profiles.wustl.edu/en/publications/phase-1-study-of-the-mdm2-antagonist-ro6839921-in-patients-with-a/
https://pubmed.ncbi.nlm.nih.gov/32020437/
https://www.benchchem.com/product/b1150136?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6491995/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

In mice bearing neuroblastoma xenografts, administration of RG7775 led to:

o Rapid Conversion: Peak plasma concentrations of the active form, idasanutlin, were
observed 1 hour after intravenous administration.[1]

o Target Engagement: Maximal activation of the p53 pathway, a key pharmacodynamic
marker, was observed between 3 and 6 hours post-treatment.[1]

These preclinical findings provided the rationale for the clinical investigation of RG7775 in
patients with advanced cancers.

Clinical Pharmacokinetics

The pharmacokinetics of RG7775 and the active principle, idasanutlin, have been evaluated in
Phase 1 clinical trials in patients with advanced solid tumors and acute myeloid leukemia
(AML).[2][3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of RG7775 and
idasanutlin (Active Principle - AP) from a Phase 1 study in patients with Acute Myeloid
Leukemia.[2]

Table 1: Pharmacokinetic Parameters of RG7775 (Prodrug) in AML Patients[2]
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AUCO0-24

Dose Level Cmax (ng/mL)
Day N (h*ng/mL)

(mg AP) [Mean (SD)]

[Mean (SD)]
120 1 6 7760 (1980) 12900 (2320)
5 5 7630 (2630) 12000 (3780)
200 1 7 12600 (3880) 22700 (5960)
5 5 12700 (4500) 21000 (6620)
250 1 8 17900 (7170) 29600 (10200)
5 5 16500 (3550) 28000 (6630)
300 1 5 18500 (3600) 33800 (6770)
5 3 20000 (10100) 33100 (15000)

Table 2: Pharmacokinetic Parameters of Idasanutlin (Active Principle) in AML Patients[2]

AUCO0-24

Dose Level Cmax (ng/mL)
Day N (h*ng/mL)

(mg AP) [Mean (SD)]

[Mean (SD)]
120 1 6 2130 (559) 29700 (7000)
5 5 3580 (962) 59900 (15300)
200 1 7 3710 (1130) 57200 (18300)
5 5 5860 (1780) 108000 (31900)
250 1 8 4990 (2010) 73400 (27500)
5 5 7410 (1800) 136000 (34900)
300 1 5 5870 (1260) 90300 (20800)
5 3 9150 (4470) 165000 (76100)

Pharmacokinetic analyses from these clinical studies revealed:
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e Rapid and Near-Complete Conversion: The prodrug RG7775 is quickly converted to the
active idasanutlin.[2][3][4][5]

» Dose-Proportional Exposure: The exposure to idasanutlin was found to be approximately
linear and dose-proportional.[2][3][4][5]

e Accumulation: A 2-fold increase in exposure to idasanutlin was observed between Day 1 and
Day 5 of treatment.[3]

e Reduced Variability: The intravenous administration of RG7775 resulted in reduced
pharmacokinetic exposure variability compared to oral idasanutlin.[3][4][5]

Experimental Protocols
Preclinical Study in Neuroblastoma Models

e Animal Models: Mice were orthotopically implanted with TP53 wild-type SHSY5Y-Luc and
NB1691-Luc neuroblastoma cells.[1]

e Drug Administration: RG7775 was administered intravenously.

o Sample Collection: Plasma and tumor samples were collected at various time points post-
administration.

e Analytical Methods:

o Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify the concentration
of active idasanutlin in plasma.[1]

o ELISA and Western Blot: Employed to assess the activation of the p53 pathway in tumor
samples by measuring the levels of p53, p21, and MDM2.[1]

Phase 1 Clinical Trial in AML and Advanced Solid
Tumors

o Study Design: These were open-label, multicenter, dose-escalation studies.[2][3]
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» Patient Population: Patients with relapsed or refractory AML or advanced solid tumors for
whom standard treatment was not available.[2][3]

e Dosing Regimen: RG7775 was administered as an intravenous infusion over approximately
1 hour for 5 consecutive days in a 28-day cycle.[2][3]

e Pharmacokinetic Sampling: Plasma samples were collected at pre-specified time points on
Day 1 and Day 5 of the first cycle to determine the concentrations of RG7775 and
idasanutlin.

» Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method was used for the quantitative determination of the prodrug and the active
principle in plasma.[2]

o Pharmacodynamic Assessments: Activation of the p53 pathway was evaluated by measuring
Macrophage Inhibitory Cytokine-1 (MIC-1) levels in serum using an enzyme-linked
immunosorbent assay (ELISA).[2][3]

Visualizations
Signaling Pathway of RG7775
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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